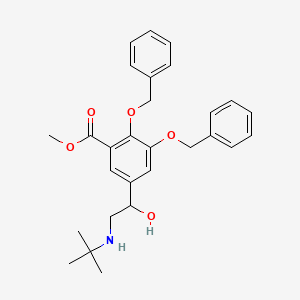

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is a chemical compound with the molecular formula C28H33NO5 . It’s used as a reference material that meets strict industry standards .

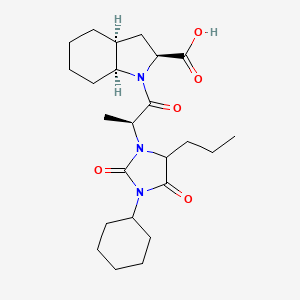

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C28H33NO5 . The molecular weight is 463.57 .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis process of analogues similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has been explored, demonstrating the utility of these compounds in creating potential inhibitors for specific enzymes. For instance, the synthesis of (2R)-2-methyl-4,5-dideoxy and (2R)-2-methyl-4-deoxy analogues of 6-phosphogluconate, employing the Evans aldol reaction, highlights the chemical versatility of these compounds (Dardonville & Gilbert, 2003).

Biochemical Applications

- Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally similar to this compound, have shown that these compounds can be inactive against several human cancer cell lines and microorganisms. This suggests potential applications in biomedical research and drug development (Zhao et al., 2004).

Metabolism and Pharmacokinetics

- Research on the metabolism of AG7088, a compound structurally related to this compound, in liver microsomes from various species including humans, has provided insights into the metabolic pathways of similar compounds. This type of research is crucial for understanding how these compounds are processed in the body, which is vital for drug development (Zhang et al., 2001).

Biological Activity

- The study of compounds like 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which have a similar structure to this compound, helps in understanding their biological activity. These compounds' potential for inhibiting lipid peroxidation suggests their use in antioxidant research and therapy (Guo et al., 2015).

Properties

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUSSISASFFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B584459.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)